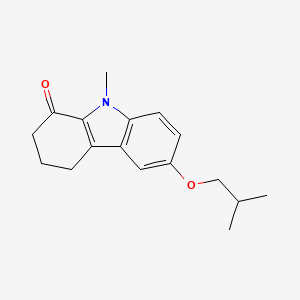

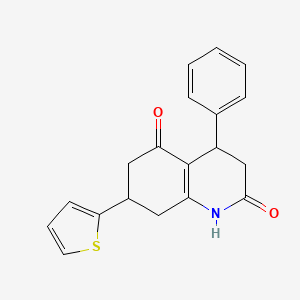

6-isobutoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related carbazole derivatives involves multi-step reactions that include nitration, hydrogenation, cyclization, and the use of specific catalysts like HMCM-41. Optimal synthesis conditions have been identified to achieve high yields and purity levels, demonstrating the compound's complex but manageable synthetic route (Qing, 2009).

Molecular Structure Analysis

Studies have employed X-ray diffraction and computational analysis to elucidate the molecular structure of carbazole derivatives, revealing extended conjugation and specific conformations. The crystal structures provide insights into the stereochemistry and electronic configuration that influence the compound’s chemical behavior and interactions (Rodriguez et al., 1995).

Chemical Reactions and Properties

Carbazole derivatives exhibit varied reactivity, forming complexes with electron acceptors and undergoing reactions like oximation, Beckmann rearrangement, and etherification. The formation of these complexes and products is influenced by the compound's molecular structure and the conditions under which reactions occur, highlighting its versatile chemistry (Özgün et al., 2017).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as solubility, crystallinity, and phase behavior, are closely related to their molecular structures. The presence of specific substituents and the overall molecular conformation affect these properties, which are crucial for applications in materials science and pharmaceuticals (Percec et al., 2002).

Chemical Properties Analysis

The chemical properties of “6-Isobutoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” and its analogs, such as reactivity towards various chemical agents, photophysical characteristics, and electron transfer capabilities, have been extensively studied. These properties are crucial for understanding the compound's potential applications in fields like organic electronics, photonics, and as intermediates in pharmaceutical synthesis (Ghosh et al., 2013).

科学的研究の応用

Photophysics and Fluorophore Applications

- Tuning the Solution Phase Photophysics of Fluorophores: Ghosh, Mitra, Saha, and Basu (2013) conducted a study on derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, focusing on their photophysical characteristics in different solvents. These compounds demonstrated sensitivity to solvent polarity, especially in their excited state, which is significant for applications in fluorescence spectroscopy and material sciences (Ghosh et al., 2013).

Chemical Synthesis and Reactions

- Synthesis of Methyl Isoxazolo[5,4-a]carbazole-3-carboxylates: Martin and Prasad (2007) explored the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates with hydroxylamine hydrochloride and other agents. This research contributes to the understanding of carbazole chemistry, which is essential in developing new chemical compounds for various industrial and pharmaceutical applications (Martin & Prasad, 2007).

Pharmaceutical Research and Development

- Cytotoxicity Testing in Human Lung Cancer Cells: Modi, McComb, Zayed, Oglesby, and Archer (1990) prepared 6H-pyrido[4,3-b]carbazoles for cytotoxicity testing in human lung cancer cells. This research is vital for developing new chemotherapeutic agents and understanding how these compounds interact with cancer cells (Modi et al., 1990).

Nanotechnology and Agricultural Applications

- Solid Lipid Nanoparticles for Sustained Release of Compounds: Campos et al. (2015) explored the use of solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole in agricultural applications. This study highlights the potential of using carbazole derivatives in developing advanced delivery systems for agricultural chemicals (Campos et al., 2015).

特性

IUPAC Name |

9-methyl-6-(2-methylpropoxy)-3,4-dihydro-2H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-11(2)10-20-12-7-8-15-14(9-12)13-5-4-6-16(19)17(13)18(15)3/h7-9,11H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINHLMIHVPKZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)N(C3=C2CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)

![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)

![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)